5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

Beschreibung

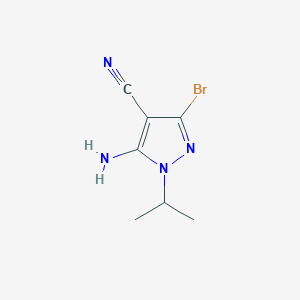

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS: 1390635-69-4) is a brominated pyrazole derivative with the molecular formula C₇H₉BrN₄ and a molecular weight of 229.08 g/mol . The compound features a pyrazole core substituted with an amino group at position 5, a bromine atom at position 3, an isopropyl group at position 1, and a nitrile group at position 2.

Key properties include a purity of 98% and stability under standard laboratory storage conditions .

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3-bromo-1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4/c1-4(2)12-7(10)5(3-9)6(8)11-12/h4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMWBJWEWYIJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C(=N1)Br)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857218 | |

| Record name | 5-Amino-3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390635-69-4 | |

| Record name | 5-Amino-3-bromo-1-(1-methylethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390635-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile . The reaction is usually carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Oxidation and Reduction Reactions: The amino and carbonitrile groups can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents such as ethanol and dimethyl sulfoxide . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.

Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the amino, bromine, and carbonitrile groups allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile and its analogs:

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Comparisons

Substituent Effects on Reactivity and Stability: The isopropyl group in the target compound introduces steric hindrance compared to smaller substituents like methyl (C₅H₅BrN₄, ) or electron-rich aryl groups (C₁₁H₉BrN₄, ). Bromine at position 3 (shared with the target compound and C₅H₅BrN₄ ) provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloroacetyl or 2-bromopropanoyl substituents (C₁₂H₁₀ClN₃O and C₇H₉BrN₄O, ) enable nucleophilic substitution or acyl-transfer reactions.

Substituting phenyl or methyl groups for isopropyl may simplify synthesis due to reduced steric demands.

Spectroscopic and Physical Properties :

- While NMR data for the target compound is absent, 1H NMR chemical shifts in analogs correlate with substituent electronic effects. For example, the SCH₂ proton in C₁₂H₁₀ClN₃O resonates at δ 5.13, whereas aromatic protons in C₁₁H₉BrN₄ appear at δ 7.54–7.90 .

- Melting points for pyrroloimidazole derivatives (e.g., 279–280°C in C₂₇H₁₉Br₂N₅ ) are higher than those of simpler pyrazoles, indicating that fused-ring systems enhance crystallinity.

Functional Group Diversity :

- The nitrile group at position 4 (common across all compounds) offers a handle for further derivatization, such as hydrolysis to carboxylic acids or reduction to amines. In contrast, acyl or thioether groups (e.g., C₇H₉BrN₄O ) expand utility in peptide-mimetic or heterocyclic synthesis.

Biologische Aktivität

5-Amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, with the CAS number 1390635-69-4, is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrN4, with a molecular weight of approximately 186.997 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 2.1 ± 0.1 g/cm³ |

| Boiling Point | 545.3 ± 50.0 °C |

| Flash Point | 283.6 ± 30.1 °C |

| LogP | 1.92 |

| Solubility | High |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its structure allows for the formation of hydrogen bonds and other interactions with biological molecules, influencing their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

A study assessed several pyrazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated:

| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Compound 7b | 0.22 | - | Superior to Ciprofloxacin |

| Compound 10 | 0.25 | - | Significant reduction |

These compounds exhibited nontoxicity with low hemolytic activity (% lysis range from 3.23% to 15.22%) and showed promising results as DNA gyrase and dihydrofolate reductase (DHFR) inhibitors with IC50 values ranging from to μM for DNA gyrase and to μM for DHFR .

Anticancer Properties

The potential anticancer effects of pyrazole derivatives have also been explored, particularly in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a recent study, several pyrazole derivatives were tested against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | <5 |

| A549 (Lung) | <10 |

| HeLa (Cervical) | <8 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes involved in various biological pathways.

Enzyme Inhibition Data

The compound's inhibitory effects on specific enzymes were quantified in terms of IC50 values:

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | |

| Dihydrofolate Reductase (DHFR) |

These results indicate its potential utility in targeting these enzymes for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-bromo-1-isopropyl-1H-pyrazole-4-carbonitrile, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For brominated pyrazole derivatives, a common approach involves halogenation of the pyrazole precursor using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to NBS) and reaction time (6–8 hours) improves yields to ~85–90%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring by TLC and adjusting pH during workup minimizes byproducts .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 90 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution atomic coordinates. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Key metrics include R-factor (<0.05), wR-factor (<0.10), and data-to-parameter ratios (>15:1) to validate structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies substituents via characteristic shifts: NH₂ protons at δ 5.2–5.5 ppm (broad singlet), isopropyl CH₃ at δ 1.2–1.4 ppm (doublet), and pyrazole C-H at δ 7.2–7.6 ppm .

- IR : Confirm nitrile (C≡N) stretches at 2200–2250 cm⁻¹ and NH₂ bending at 1600–1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects stabilize transition states, reducing activation energy by ~15–20 kcal/mol compared to non-halogenated analogs . Experimental validation using Pd(PPh₃)₄ catalyst in toluene/water (3:1) at 100°C achieves >80% coupling efficiency with arylboronic acids .

Q. What strategies resolve contradictions in spectral data between experimental and computational results?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., calculated vs. observed δ values) arise from solvent effects or conformational flexibility. Use the gauge-invariant atomic orbital (GIAO) method in Gaussian 09 with explicit solvent models (e.g., PCM for DMSO) to improve agreement . For IR, anharmonic corrections and scaling factors (0.961–0.985) align computed vibrational frequencies with experimental data .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

- Methodological Answer : Molecular docking (AutoDock Vina) against ATP-binding pockets of kinases (e.g., EGFR or CDK2) identifies binding affinities. Key interactions include:

- Hydrogen bonds between the nitrile group and Lys48 (ΔG ≈ −9.2 kcal/mol).

- Hydrophobic contacts of the isopropyl group with Val18 .

- Validate predictions via in vitro kinase assays (IC₅₀ < 1 μM) using fluorescence polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.